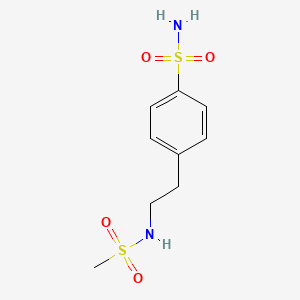

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a chemical compound known for its applications in various scientific research fields. It is characterized by the presence of both sulfonamide and methanesulfonamido groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that sulfonamide derivatives often interact with enzymes or receptors in the body, disrupting their normal function .

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes or receptors . The methylsulfonyl group in the compound could potentially interact with these targets, leading to changes in their activity.

Biochemical Pathways

Sulfonamides are known to interfere with various biochemical pathways, often leading to the inhibition of bacterial growth or other biological effects .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the general properties of sulfonamides, it can be inferred that the compound may lead to the inhibition of certain enzymes or receptors, potentially disrupting normal cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide. For instance, the compound’s solubility and stability might be affected by the pH of the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Sulfamethazine: Another sulfonamide compound used in veterinary medicine.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfanilamide: A precursor to many sulfonamide drugs.

Uniqueness

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in both research and industrial applications.

Biological Activity

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide, a sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with sulfonamide groups, which are known for their diverse therapeutic effects, particularly in enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, including enzyme inhibition and cardiovascular effects.

Enzyme Inhibition Studies

One of the primary areas of investigation for this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial in various physiological processes, including respiration and acid-base balance.

Inhibition of Human Carbonic Anhydrases

Research has demonstrated that this compound exhibits inhibitory activity against several human carbonic anhydrases (hCAs), specifically hCA I, II, IX, and XII. The inhibition constants (Ki values) for these interactions are significant as they indicate the potency of the compound in blocking these enzymes. In a study conducted by MDPI , the compound's synthesis and subsequent evaluation revealed that it effectively inhibits these enzymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Cardiovascular Effects

Another important aspect of the biological activity of this compound is its effect on cardiovascular parameters. A study involving an isolated rat heart model assessed the impact of various benzenesulfonamides on perfusion pressure and coronary resistance.

Case Study: Perfusion Pressure and Coronary Resistance

The study indicated that 4-(2-aminoethyl)benzene sulfonamide (a related compound) significantly reduced perfusion pressure and coronary resistance over time. The findings suggest that this class of compounds may interact with calcium channels, leading to vasodilation effects . Although specific data for this compound were not directly reported, the structural similarities imply potential cardiovascular effects worth investigating further.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The biological activity of this compound has been evaluated in terms of its antibacterial efficacy against various pathogens.

Antibacterial Studies

In a comparative study involving several sulfonamide derivatives, it was found that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentration (MIC) values were determined using standardized broth dilution methods. For instance, some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating bacterial infections .

Pharmacokinetics and Theoretical Studies

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Theoretical studies using models such as ADME/PK have suggested favorable absorption and distribution characteristics for this compound.

Key Pharmacokinetic Parameters

A recent analysis revealed that this compound demonstrates optimal volume distribution and a short half-life due to its lipophilicity properties. Additionally, it was predicted that it would not significantly interact with cytochrome P450 enzymes, suggesting minimal metabolic interference during therapeutic use .

Properties

IUPAC Name |

4-[2-(methanesulfonamido)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXMVOQQADLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.